

Analytical methods for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate characterization

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Compound of Interest

Compound Name: 2,5,6-Triaminopyrimidin-4-yl
hydrogen sulfate

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An overview of the analytical methodologies for the characterization of **2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate**, the active metabolite of Minoxidil, is presented in these application notes. This document provides detailed protocols for researchers, scientists, and professionals in drug development, focusing on chromatographic and spectroscopic techniques.

Chromatographic Methods for Analysis

Chromatographic techniques are essential for separating and quantifying **2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate** (Minoxidil Sulfate) in various matrices, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the simultaneous determination of Minoxidil and its related substances, including its sulfate metabolite. The method provides excellent resolution, sensitivity, and accuracy for quality control and stability-indicating assays.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of a phosphate buffer and an organic solvent, such as methanol or acetonitrile. A common composition is methanol and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[1]
- Flow Rate: Typically maintained at 1.0 mL/min.[2][3]
- Detection: UV detection at a wavelength ranging from 216 nm to 250 nm.[1][2][3]
- Injection Volume: 20 µL.[3]
- Temperature: The column is often maintained at 30°C.[1]
- Sample Preparation: Samples are dissolved in a suitable diluent, such as the mobile phase or methanol, to achieve a concentration within the linear range of the assay.

Quantitative Data Summary:

Parameter	Value	Reference
Retention Time (Minoxidil)	~3.9 min	[1]
Linearity Range (Minoxidil)	25 - 75 µg/mL	[2][3]
Correlation Coefficient (R ²)	>0.999	[2][3]
Limit of Detection (LOD)	0.03 µg/mL	[1]
Limit of Quantification (LOQ)	0.10 µg/mL	[1]
Recovery	98 - 101%	[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS is a highly sensitive and selective method for the simultaneous quantification of Minoxidil and its sulfate metabolite, particularly in complex biological matrices like skin layers.[4][5] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Experimental Protocol:

- Instrumentation: LC system coupled with a mass spectrometer with an Electrospray Ionization (ESI) interface.
- Column: C18 column.
- Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in acetonitrile and water. [\[4\]](#)[\[5\]](#)
- Flow Rate: 0.5 mL/min. [\[4\]](#)[\[5\]](#)
- Ionization Mode: ESI operating in positive ionization mode. [\[4\]](#)[\[5\]](#)
- Quantification: Selective Ion Monitoring (SIM) is used for quantification.

Quantitative Data Summary:

Parameter	Value	Reference
Mass-to-Charge Ratio (m/z)	210.1	[4] [5]
Correlation Coefficient (R ²)	>0.99	[4] [5]
Recovery from Skin Samples	>70%	[4] [5]
Precision (CV%)	<15%	[4] [5]

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of **2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Minoxidil Sulfate. The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Quantitative Data Summary:

Spectrum	Characteristic Peaks	Reference
¹ H NMR	Peaks corresponding to methylene, methine, and hydroxyl protons can be identified and compared to reference spectra.	[6]
¹³ C NMR	Resonances for methylene and methine carbons are observed.	[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique for confirming the identity of Minoxidil and its derivatives.

Experimental Protocol:

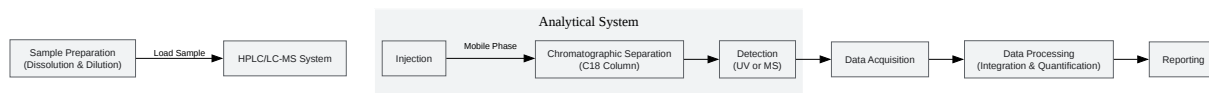
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The sample is typically mixed with potassium bromide (KBr) to form a pellet or analyzed as a thin film.
- Data Acquisition: The spectrum is recorded over the range of 4000-450 cm⁻¹.

Quantitative Data Summary:

Functional Group	Absorption Peak (cm ⁻¹)	Reference
N-H Stretching	3451	[7]
H-bonded N-H	3282	[7]
C-H Stretch (Aromatic/Aliphatic)	2926	[7]
C=N Stretching	1723	[7]
Aromatic C=C Stretching	1543	[7]
N-O Stretching	1223	[7]

Visualized Workflows and Pathways

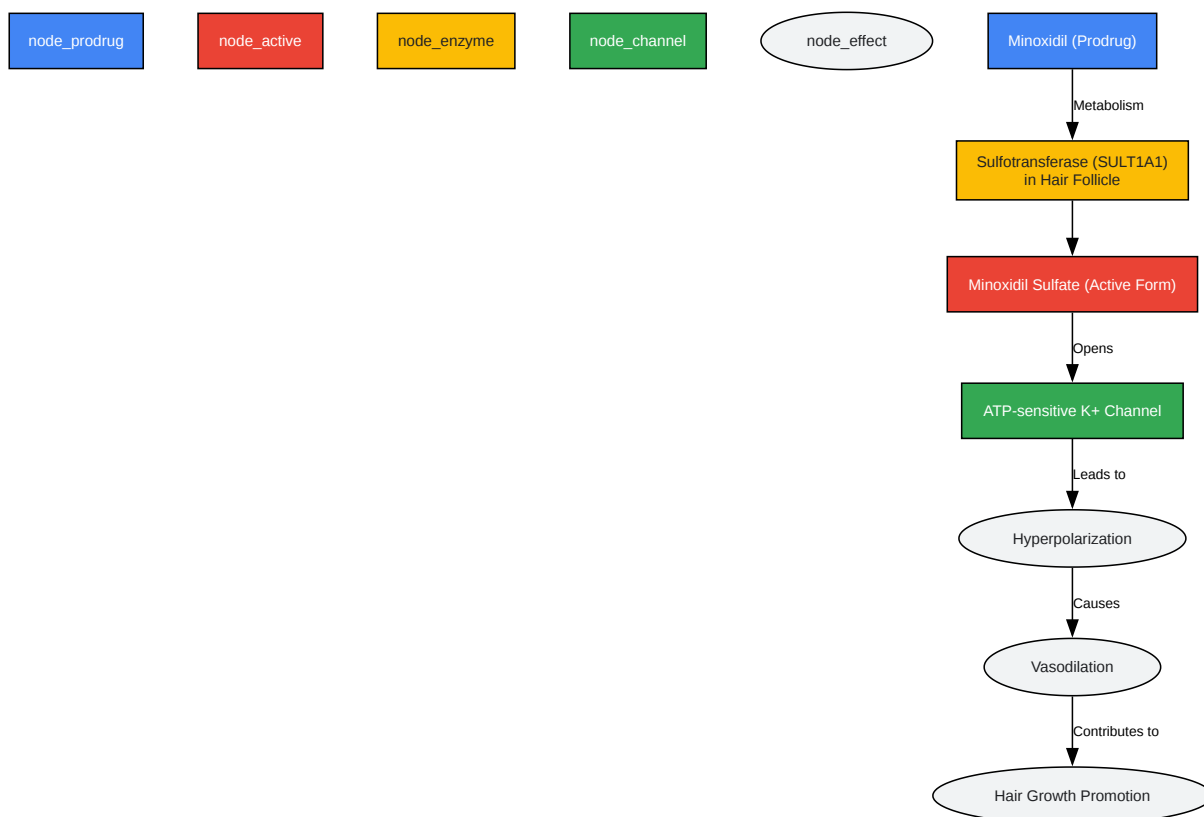
Experimental Workflow for Chromatographic Analysis



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Caption: General workflow for HPLC/LC-MS analysis of Minoxidil Sulfate.

Simplified Signaling Pathway of Minoxidil Sulfate



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